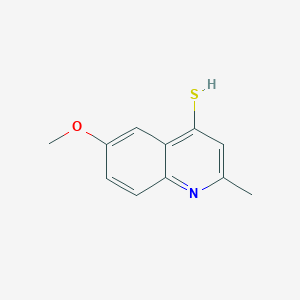
6-methoxy-2-methylquinoline-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a siloxane compound with the molecular formula C14H42O7Si7 and a molecular weight of 519.08 g/mol . This compound is a derivative of cycloheptasiloxane, characterized by the presence of seven silicon atoms in its ring structure, each bonded to two methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecamethylcycloheptasiloxane-d42 typically involves the controlled hydrolysis and condensation of methyltrichlorosilane. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under anhydrous conditions to prevent premature polymerization. The reaction conditions, including temperature and solvent choice, are carefully controlled to ensure the formation of the desired cyclic siloxane structure.
Industrial Production Methods
Industrial production of Tetradecamethylcycloheptasiloxane-d42 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The production process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecamethylcycloheptasiloxane-d42 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups, which can further condense to form siloxane bonds.
Reduction: Reduction reactions can break siloxane bonds, leading to the formation of smaller siloxane units.
Substitution: Methyl groups on the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include silanols, smaller cyclic siloxanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tetradecamethylcycloheptasiloxane-d42 has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a model compound for studying siloxane chemistry.
Biology: The compound is used in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: The compound is used in the production of silicone-based materials, including lubricants, sealants, and coatings.
Wirkmechanismus
The mechanism of action of Tetradecamethylcycloheptasiloxane-d42 involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with biological membranes and proteins. The methyl groups on the silicon atoms contribute to its hydrophobicity, enhancing its ability to penetrate lipid bilayers and interact with hydrophobic regions of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tetradecamethylcycloheptasiloxane-d42 include other cyclic siloxanes, such as:
- Octamethylcyclotetrasiloxane (D4)
- Decamethylcyclopentasiloxane (D5)
- Dodecamethylcyclohexasiloxane (D6)
Uniqueness
Tetradecamethylcycloheptasiloxane-d42 is unique due to its larger ring structure, which provides greater flexibility and a higher degree of hydrophobicity compared to smaller cyclic siloxanes. This makes it particularly useful in applications requiring high stability and biocompatibility.
Eigenschaften
IUPAC Name |
6-methoxy-2-methylquinoline-4-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-5-11(14)9-6-8(13-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSLXGCSDLWDEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














